Product packaging for Methyl-P-Coumarate(Cat. No.:CAS No. 3943-97-3)

Methyl-P-Coumarate

Cat. No.: B042107
CAS No.: 3943-97-3
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Description

Methyl 4-hydroxycinnamate is a potent ester derivative of p-coumaric acid, widely utilized in biochemical and pharmacological research for its diverse biological activities. This compound serves as a key scaffold and active agent in the study of oxidative stress and inflammation. Its primary mechanism of action is attributed to its strong antioxidant properties, functioning as a potent free radical scavenger and an inhibitor of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Researchers employ Methyl 4-hydroxycinnamate to investigate its protective effects in models of neurodegenerative diseases, cardiovascular disorders, and cancer, where it has been shown to modulate critical signaling pathways like NF-κB and MAPK, leading to the downregulation of inflammatory cytokines and the induction of apoptosis in malignant cells. Furthermore, its favorable physicochemical properties make it a valuable reference standard in analytical chemistry, particularly in HPLC and LC-MS, for the quantification of phenolic compounds in natural products and biological samples. Supplied as a high-purity compound, it is an essential tool for advancing studies in natural product chemistry, neuropharmacology, and chemoprevention. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B042107 Methyl-P-Coumarate CAS No. 3943-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
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Record name Methyl 4-hydroxycinnamate
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Record name Methyl p-hydroxycinnamate
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Record name 4-Hydroxycinnamic acid methyl ester
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Advanced Synthetic Methodologies and Chemical Modifications

Laboratory-Scale Synthesis Protocols

The laboratory-scale synthesis of methyl 4-hydroxycinnamate is commonly achieved through the Fischer esterification of 4-hydroxycinnamic acid with methanol (B129727). tamu.educhemicalbook.com This acid-catalyzed reaction is an equilibrium process where the carboxylic acid reacts with an excess of alcohol to form the corresponding ester and water. tamu.edumasterorganicchemistry.com A typical procedure involves dissolving 4-hydroxycinnamic acid in methanol, followed by the cautious addition of a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. tamu.educhemicalbook.comoperachem.com

The reaction mixture is then heated to reflux to increase the reaction rate. tamu.edu To drive the equilibrium towards the formation of the ester product, a large excess of methanol is typically used, which also serves as the solvent. tamu.edumasterorganicchemistry.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). tamu.edu Upon completion, the reaction mixture is cooled, and the excess methanol is often removed under reduced pressure. operachem.com The crude product is then typically dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash. chemicalbook.com After drying the organic phase over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate and filtering, the solvent is evaporated to yield the crude methyl 4-hydroxycinnamate, which can be further purified if necessary. chemicalbook.comoperachem.com A representative reaction scheme is a yield of 98% for the synthesis of methyl 4-hydroxycinnamate from 4-hydroxycinnamic acid using sulfuric acid in methanol. chemicalbook.com

Table 1: Representative Protocol for Fischer Esterification of 4-Hydroxycinnamic Acid

StepProcedurePurpose
1Dissolve 4-hydroxycinnamic acid in methanol.Provides one of the reactants and acts as the solvent.
2Add a catalytic amount of concentrated sulfuric acid.To catalyze the esterification reaction.
3Heat the mixture to reflux.To increase the rate of reaction.
4Monitor the reaction by Thin-Layer Chromatography (TLC).To determine when the reaction is complete.
5Cool the reaction and remove excess methanol.To stop the reaction and concentrate the product.
6Work-up with an organic solvent and aqueous base.To isolate and purify the ester product.
7Dry and evaporate the organic solvent.To obtain the final product.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the Fischer esterification for synthesizing methyl 4-hydroxycinnamate. While traditional methods often employ inorganic mineral acids, these can lead to side reactions and equipment corrosion. google.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). masterorganicchemistry.comoperachem.com Optimization of the reaction often involves adjusting the catalyst loading and the reaction temperature. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times. One study on the synthesis of methyl cinnamate (B1238496) found that a 97% yield could be achieved in just 2 minutes at 110°C using 50 mol % of concentrated sulfuric acid in methanol. An alternative using pTSA under the same microwave conditions yielded 91%.

Reaction optimization also focuses on Le Chatelier's Principle to drive the equilibrium towards the product. tamu.edu This is commonly achieved by using a large excess of the alcohol (methanol) and sometimes by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, although this is more common with higher boiling point alcohols. tamu.eduoperachem.com The purification process is also a key aspect of optimization, involving neutralization and extraction steps to remove the acid catalyst and any unreacted carboxylic acid. operachem.com

Table 2: Comparison of Catalysts for Cinnamate Ester Synthesis

CatalystConditionsYieldReference
Sulfuric AcidReflux in methanol, overnight98% chemicalbook.com
Sulfuric AcidMicrowave, 110°C, 2 min97%
p-Toluenesulfonic AcidMicrowave, 110°C, 2 min91%

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. nih.gov For the synthesis of methyl 4-hydroxycinnamate, green chemistry approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

One key area of development is the use of solid acid catalysts, such as Amberlyst-15, which can be easily recovered and reused, reducing waste and simplifying the purification process. researchgate.net These catalysts are also generally less corrosive than traditional mineral acids. google.com Solvent-free reaction conditions are another hallmark of green chemistry. For example, microwave-assisted synthesis not only reduces reaction times but can also be performed with minimal solvent, leading to a more sustainable process.

Comparative Analysis of Synthetic versus Natural Sourcing for Research Applications

For research applications, methyl 4-hydroxycinnamate can be obtained either through chemical synthesis or by extraction from natural sources. msu.educaymanchem.com Each sourcing method presents distinct advantages and disadvantages that researchers must consider based on their specific needs.

Synthetic production of methyl 4-hydroxycinnamate offers high purity and consistency between batches. msu.edu This is a critical factor in research, as it ensures that observed biological effects are attributable to the compound of interest and not to impurities. Synthetic routes also allow for the production of large quantities of the compound with a well-defined chemical structure, which can be more cost-effective and reliable for extensive studies. msu.edu

On the other hand, natural sourcing involves extracting the compound from plants, such as Allium cepa. caymanchem.com While this may be perceived as a more "natural" approach, it often yields a complex mixture of compounds from which the desired molecule must be purified. msu.edu This can lead to variability in the purity and composition of the final product, depending on factors like the plant's growing conditions, harvest time, and the extraction and purification methods used. msu.edu Natural extracts may also contain other structurally related compounds or contaminants that could interfere with experimental results. msu.edu

Table 3: Synthetic vs. Natural Sourcing of Methyl 4-hydroxycinnamate for Research

FeatureSynthetic SourcingNatural Sourcing
PurityHigh and consistentVariable, may contain impurities
ConsistencyHigh batch-to-batch consistencyCan vary between batches
ScalabilityEasily scalable for large quantitiesDependent on natural resource availability
CostOften more cost-effective for high purityCan be expensive due to extraction and purification
ContaminantsMinimal, well-defined byproductsPotential for natural contaminants and related compounds

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of methyl 4-hydroxycinnamate, its chemical structure can be systematically modified. nih.gov These derivatization strategies aim to produce a library of related compounds whose biological activities can be compared to identify key structural features responsible for their effects. researchgate.net

A common derivatization strategy for hydroxycinnamic acids and their esters involves the formation of ester or amide conjugates with amino acids and biogenic amines. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

The synthesis of these conjugates typically involves activating the carboxylic acid group of 4-hydroxycinnamic acid (if starting from the acid) or performing a transesterification or amidation reaction on methyl 4-hydroxycinnamate. For amide bond formation, coupling agents can be employed to facilitate the reaction between the carboxylic acid and the amine group of an amino acid or biogenic amine. dntb.gov.ua Solid-phase synthesis techniques have also been developed to efficiently create libraries of such derivatives. nih.gov

Methylation Pattern Modifications for Enhanced Bioactivity

The strategic modification of the methylation pattern on the phenyl ring of methyl 4-hydroxycinnamate and related hydroxycinnamic acid derivatives is a key area of research aimed at enhancing their biological activities. mdpi.commdpi.com The addition or alteration of methoxy (B1213986) (–OCH3) groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with biological targets and ultimately its bioactivity. nih.gov Research has shown that these modifications can lead to derivatives with improved potency in various applications, including antimicrobial and cytotoxic activities. mdpi.comnih.gov

Detailed research into cinnamate analogs has provided valuable insights into the structure-activity relationship concerning methylation patterns. A study focused on the synthesis and evaluation of methyl benzoate (B1203000) and cinnamate analogs investigated their cytotoxic activity on hepatocellular carcinoma cells (Hep3B) and their effect on global DNA methylation. nih.gov This research highlighted that specific methylated derivatives of methyl cinnamate demonstrated significant biological effects. nih.gov

The key findings from this research include:

Enhanced Cytotoxicity: Cinnamic derivatives, including methylated analogs, were found to be more potent than free caffeic acid. nih.gov Specifically, methyl 3,4-dihydroxycinnamate was identified as the most active, with an IC50 value of 109.7 ± 0.8 µM. nih.gov

These findings underscore the principle that the substitution pattern on the phenyl ring is a critical determinant of the compound's biological function. nih.gov In a broader context, studies on various derivatives of p-coumaric acid, the parent acid of methyl 4-hydroxycinnamate, have also shown that methylated derivatives often exhibit higher antibacterial and antifungal activities compared to the parent compound. mdpi.com

The table below summarizes the bioactivity of methyl 4-hydroxycinnamate and its methylated analogs based on available research findings.

Table 1: Bioactivity of Methylated Cinnamate Analogs

Compound Name Methylation Pattern Observed Bioactivity Research Finding
Methyl 4-hydroxycinnamate Monohydroxy Cytotoxicity, DNA Methylation Inhibition Showed relevant activity in cytotoxicity and global DNA methylation inhibition. nih.gov
Methyl 4-methoxycinnamate Monomethoxy Cytotoxicity, DNA Methylation Inhibition Demonstrated notable activity in both cytotoxicity and global DNA methylation inhibition. nih.gov
Methyl 3,4-dimethoxycinnamate Dimethoxy Cytotoxicity, DNA Methylation Inhibition Exhibited significant activity in cytotoxicity and global DNA methylation inhibition. nih.gov

| Methyl 3,4,5-trimethoxycinnamate | Trimethoxy | Cytotoxicity, DNA Methylation Inhibition | Displayed relevant activity for both cytotoxicity and inhibiting global DNA methylation. nih.gov |

This targeted modification of methylation patterns represents a promising strategy for developing novel cinnamic acid-based derivatives with enhanced therapeutic potential.

Molecular Mechanisms of Biological Activity

Antioxidant Mechanisms of Methyl 4-hydroxycinnamate

Methyl 4-hydroxycinnamate, an esterified derivative of p-Coumaric acid, demonstrates significant antioxidant capabilities through various molecular mechanisms. medchemexpress.comnih.gov These mechanisms primarily involve the direct scavenging of harmful free radicals and the protection of biological molecules from oxidative damage.

Phenolic compounds, including hydroxycinnamic acids and their derivatives, are recognized for their antioxidant activity, which is largely attributed to their ability to donate hydrogen or electrons to neutralize free radicals. nih.gov The resulting phenoxyl radical is stabilized through delocalization, which is a key feature of their scavenging capacity. nih.gov Methyl 4-hydroxycinnamate, also known as methyl p-coumarate, has been shown to counteract lipid peroxidation effectively in rat liver microsomes. acs.org Studies on its parent compound, p-coumaric acid, indicate an ability to efficiently scavenge various reactive oxygen species (ROS), including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals, superoxide (B77818) anions, and hydrogen peroxide. acs.org The antioxidant efficiency of hydroxycinnamates is correlated with the hydroxylation and methylation patterns of the aromatic ring. rsc.org In general, hydroxylated cinnamates like ferulic acid and caffeic acid are better scavengers than their benzoic acid counterparts. nih.gov The high reactivity of the hydroxyl radical makes most phenolic compounds effective scavengers against it. nih.gov

The capacity of Methyl 4-hydroxycinnamate to neutralize ROS plays a crucial role in protecting cells and tissues from oxidative damage. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, can damage macromolecules like lipids, proteins, and nucleic acids. frontiersin.orgjocpr.com Methyl 4-hydroxycinnamate has been identified as possessing anti-lipid peroxidation activity. nih.gov Research has shown that one of its oxidized metabolites, methyl 2,5-dihydroxycinnamate, exhibits DNA protective activity by reducing the expression of H2A.X, a marker for DNA damage, in cancer cells and normal cells. acs.org Furthermore, the ability of hydroxycinnamic acids to prevent oxidative damage extends to low-density lipoprotein (LDL), with their antioxidant activity being linked to the structure of the aromatic ring. rsc.org

Anti-inflammatory Pathways and Cellular Targets

Methyl 4-hydroxycinnamate exerts notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators, particularly in immune cells like macrophages.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory response characterized by the production of various pro-inflammatory mediators. nih.gov Methyl 4-hydroxycinnamate has been shown to significantly inhibit these LPS-induced inflammatory responses in RAW 264.7 macrophage cells. nih.govbiomolther.org Research demonstrates that it suppresses the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). biomolther.orgresearchgate.net This suppression is achieved by inhibiting the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgresearchgate.net The compound was also found to attenuate the LPS-induced degradation of IκB, a protein that holds the transcription factor NF-κB in the cytoplasm, thereby preventing NF-κB from translocating to the nucleus and transcribing pro-inflammatory genes. nih.govbiomolther.org

Inhibitory Effects of Methyl 4-hydroxycinnamate on LPS-Stimulated Macrophages

Mediator/ProteinEffectCell LineInducerReference
Nitric Oxide (NO)Significantly inhibited productionRAW 264.7LPS nih.govbiomolther.org
Prostaglandin E2 (PGE2)Significantly inhibited productionRAW 264.7LPS nih.govbiomolther.org
Inducible Nitric Oxide Synthase (iNOS)Inhibited protein expressionRAW 264.7LPS biomolther.orgresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Decreased upregulation in lung tissueMouse ModelLPS nih.gov
Cyclooxygenase-2 (COX-2)Inhibited protein expressionRAW 264.7LPS biomolther.orgresearchgate.net
IκB DegradationAttenuatedRAW 264.7LPS nih.govbiomolther.org

A key molecular mechanism underlying the anti-inflammatory action of Methyl 4-hydroxycinnamate is the activation of the Akt signaling pathway. nih.govbiomolther.org The Akt pathway is known to have a significant anti-inflammatory effect by regulating pro-inflammatory mediators, partly through the suppression of NF-κB-mediated transcription. nih.govbiomolther.org Studies have shown that in LPS-stimulated RAW 264.7 cells, Methyl 4-hydroxycinnamate significantly increases the phosphorylation of Akt in a concentration-dependent manner. biomolther.orgebi.ac.uk The crucial role of this pathway was further confirmed when the use of an Akt inhibitor, wortmannin, abolished the phosphorylation of Akt induced by Methyl 4-hydroxycinnamate. biomolther.orgebi.ac.uk While the activation of the Akt signaling pathway is a primary mediator of the compound's anti-inflammatory effects, it has been suggested that other signaling pathways might also be involved, as the inhibition of the PI3K/Akt pathway did not completely reverse the suppression of iNOS and COX-2 expression. nih.govbiomolther.org

Methyl 4-hydroxycinnamate has demonstrated a potent ability to suppress the secretion of several key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, it significantly reduced the overproduction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.govbiomolther.orgresearchgate.net Further studies confirmed its inhibitory effects on TNF-α, IL-1β, and Interleukin-6 (IL-6) in the same cell line. nih.govnih.gov The compound's anti-inflammatory activity is not limited to macrophages. In phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated A549 human lung epithelial cells, Methyl 4-hydroxycinnamate suppressed the secretion of IL-6 and Interleukin-8 (IL-8). medchemexpress.comnih.gov It has also been shown to reduce IL-8 secretion in WiDr human colon cancer cells. chemfaces.com

Inhibition of Pro-inflammatory Cytokines by Methyl 4-hydroxycinnamate

CytokineEffectCell Line/ModelInducerReference
TNF-αSignificantly attenuated releaseRAW 264.7 MacrophagesLPS nih.govbiomolther.org
TNF-αInhibited productionMouse Model (ARDS)LPS nih.gov
IL-1βSignificantly attenuated releaseRAW 264.7 MacrophagesLPS nih.govbiomolther.org
IL-1βInhibited productionMouse Model (ARDS)LPS nih.gov
IL-6Inhibited secretionA549 Lung Epithelial CellsPMA medchemexpress.com
IL-6Inhibited productionMouse Model (ARDS)LPS nih.gov
IL-6Inhibitory effectRAW 264.7 MacrophagesLPS nih.gov
IL-8Suppressed secretionA549 Lung Epithelial CellsPMA medchemexpress.com
IL-8Reduced secretionWiDr Colon Cancer CellsH₂O₂ chemfaces.com

Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Methyl 4-hydroxycinnamate has demonstrated significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators. Research has shown that it effectively suppresses the excessive production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. biomolther.orgebi.ac.uknih.govresearchgate.net The inhibitory effects are concentration-dependent, with a notable reduction in both NO and PGE2 secretion. researchgate.netresearchgate.net Specifically, in LPS-induced RAW 264.7 cells, Methyl 4-hydroxycinnamate was found to have an IC50 value of 19.29 µM for the reduction of NO production. bertin-bioreagent.com This suppression of pro-inflammatory molecules is a critical aspect of its biological activity. biomolther.orgebi.ac.uknih.govresearchgate.net

Regulation of iNOS and COX-2 Expression

The reduction in NO and PGE2 production by Methyl 4-hydroxycinnamate is directly linked to its ability to regulate the expression of the enzymes responsible for their synthesis. Studies have revealed that the compound significantly decreases the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells in a concentration-dependent manner. biomolther.orgnih.govresearchgate.netresearchgate.net This indicates that the suppressive effect on NO and PGE2 is a result of the diminished expression of iNOS and COX-2 proteins, respectively. biomolther.orgnih.govresearchgate.net

Inhibition of IκB Degradation

Further investigation into the anti-inflammatory mechanism of Methyl 4-hydroxycinnamate has highlighted its impact on the NF-κB signaling pathway. The compound has been shown to significantly suppress the lipopolysaccharide (LPS)-induced degradation of IκBα (inhibitor of kappa B). biomolther.orgebi.ac.uknih.gov IκB proteins sequester NF-κB transcription factors in the cytoplasm, and their degradation is a crucial step for NF-κB activation. By preventing IκB degradation, Methyl 4-hydroxycinnamate effectively keeps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. biomolther.orgebi.ac.uknih.gov This attenuation of IκB degradation occurs in a concentration-dependent manner. nih.gov

Impact on NF-κB/AP-1 Activation

Methyl 4-hydroxycinnamate has been observed to inhibit the activation of the transcription factors NF-κB and AP-1. In A549 airway epithelial cells stimulated with phorbol 12-myristate 13-acetate (PMA), the compound was found to suppress the activation of NF-κB and AP-1. medchemexpress.comdntb.gov.ua This inhibitory effect extends to the phosphorylation of key components of these pathways, including IκBα, the p65 subunit of NF-κB, c-Jun, and c-Fos. medchemexpress.com The inactivation of these transcription factors contributes to the anti-inflammatory effects of Methyl 4-hydroxycinnamate. researchgate.net

Anticancer Mechanisms of Action

Induction of Apoptosis in Acute Myeloid Leukemia (AML) Cells

Methyl 4-hydroxycinnamate has demonstrated pro-apoptotic activity in acute myeloid leukemia (AML) cells. targetmol.com While moderately cytotoxic on its own, its primary anticancer mechanism in this context involves the induction of apoptosis. mdpi.com This process is characterized by the activation of caspases, as evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase) in AML cell lines such as KG-1a and HL60. researchgate.net The apoptotic effect is not a result of oxidative stress but is instead linked to a sustained increase in cytosolic calcium levels. researchgate.net

Synergistic Effects with Carnosic Acid (CA) and Curcumin (B1669340)

A significant aspect of Methyl 4-hydroxycinnamate's anticancer potential lies in its synergistic interactions with other natural compounds. nih.govfrontiersin.org Research has shown a marked synergistic effect when combined with carnosic acid (CA), leading to a significant induction of apoptosis in AML cells. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org This combination is effective at non-cytotoxic concentrations of each individual compound. mdpi.comresearchgate.net The synergistic cytotoxicity is mediated by a massive, sustained elevation of cytosolic calcium, triggering calcium-dependent apoptosis. mdpi.comnih.gov

Interestingly, the combination of Methyl 4-hydroxycinnamate and carnosic acid exhibits striking mechanistic similarities to the synergistic effects observed between curcumin and carnosic acid in killing AML cells. nih.govfrontiersin.orgnih.gov Methyl 4-hydroxycinnamate can also synergize with curcumin to induce apoptosis in HL-60 AML cells. bertin-bioreagent.com This suggests that Methyl 4-hydroxycinnamate can cooperate with other phenolic compounds to enhance their anti-leukemic activity. nih.govfrontiersin.org

Interactive Data Table: Synergistic Effects on AML Cell Viability

The following table summarizes the effects of Methyl 4-hydroxycinnamate (MHC) and its combination with Carnosic Acid (CA) on the viability of HL60 AML cells after 72 hours of treatment.

Treatment GroupViable Cell Number (relative to control)
Control100%
MHC (5 µM)~90%
CA (10 µM)~85%
MHC (5 µM) + CA (10 µM)~20%

Note: Data is approximated based on graphical representations from research articles for illustrative purposes. frontiersin.orgfrontiersin.org

Calcium-Dependent Apoptosis Induction

Methyl 4-hydroxycinnamate has been shown to induce apoptosis, or programmed cell death, through a mechanism dependent on calcium ions. mdpi.comsemanticscholar.orgresearchgate.net In acute myeloid leukemia (AML) cells, methyl 4-hydroxycinnamate, particularly in combination with carnosic acid, synergistically triggers a significant and sustained increase in cytosolic calcium levels. mdpi.comresearchgate.netnih.gov This disruption of calcium homeostasis is a critical event that initiates the apoptotic cascade. researchgate.netnih.gov Studies have demonstrated that this effect can be blocked by chelating intracellular calcium, confirming the essential role of calcium in the apoptotic process initiated by this compound. researchgate.net

The combination of methyl 4-hydroxycinnamate and carnosic acid has been observed to cause a massive, calcium-dependent apoptosis in AML cells, while notably not affecting normal peripheral blood mononuclear cells. nih.govglpbio.comfrontiersin.org This selective cytotoxicity highlights its potential as a targeted therapeutic agent. The influx of calcium is thought to originate from both intracellular stores and the extracellular environment, leading to an overload that the cell cannot compensate for, ultimately resulting in cell death. nih.gov

Modulation of Cell Death Pathways (e.g., Caspase-3 and PARP cleavage)

The apoptotic cell death induced by methyl 4-hydroxycinnamate involves the activation of key downstream effector molecules in the cell death pathway. nih.govfrontiersin.org Specifically, treatment of AML cells with a combination of methyl 4-hydroxycinnamate and carnosic acid leads to the cleavage, and therefore activation, of caspase-3. semanticscholar.orgnih.govfrontiersin.org Caspase-3 is a critical executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. semanticscholar.orgmdpi.com

One of the primary substrates of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govfrontiersin.orgmdpi.com The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. semanticscholar.orgnih.govfrontiersin.org Studies have shown that treatment with methyl 4-hydroxycinnamate and carnosic acid results in the cleavage of PARP in AML cells. semanticscholar.orgnih.govfrontiersin.org This event not only serves as an indicator of apoptosis but also contributes to the execution of the cell death program by preventing DNA repair and facilitating cellular disassembly. mdpi.com The modulation of these pathways underscores the pro-apoptotic potential of methyl 4-hydroxycinnamate.

Potential as an Antileukemic Agent

Methyl 4-hydroxycinnamate has emerged as a compound of interest for its potential as an antileukemic agent, particularly for acute myeloid leukemia (AML). nih.govfrontiersin.org While moderately cytotoxic on its own, its efficacy is significantly enhanced when used in combination with other natural compounds like carnosic acid. mdpi.comsemanticscholar.org This synergistic combination has been shown to effectively kill AML cells at concentrations that are non-toxic for each individual compound. mdpi.comsemanticscholar.org

The antileukemic activity is rooted in its ability to induce massive calcium-dependent apoptosis selectively in leukemia cells without harming normal blood cells. nih.govglpbio.comfrontiersin.org This selective action is a highly desirable characteristic for any potential cancer therapeutic. Research has identified the specific structural features of methyl 4-hydroxycinnamate that are crucial for this synergistic effect, which includes the para-hydroxyl group on the phenolic ring, the double bond in the carbon chain, and the methyl-esterified carboxyl group. mdpi.comnih.gov These findings are valuable for the rational design of new and more effective antileukemic drugs based on the structure of methyl 4-hydroxycinnamate. mdpi.comnih.gov Although not previously tested as a standalone antileukemic agent, its ability to cooperate with other compounds to kill AML cells makes it a promising candidate for further investigation in the development of novel AML therapies. nih.govfrontiersin.org

Antimicrobial Properties

Activity against Gram-positive Bacteria (e.g., Staphylococcus aureus)

Methyl 4-hydroxycinnamate has demonstrated antibacterial activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. chemfaces.comnih.govresearchgate.net This compound has been identified as one of the active constituents in plant extracts known for their antimicrobial properties. nih.govresearchgate.net For instance, it was isolated from the leaves of Morinda citrifolia (Noni) and found to contribute to the extract's ability to inhibit the growth of S. aureus. chemfaces.comnih.govresearchgate.net

**Table 1: Antimicrobial Activity of Plant Extracts Containing Methyl 4-hydroxycinnamate against *Staphylococcus aureus***

Plant Source Extract/Compound Activity against S. aureus Reference
Morinda citrifolia (Noni) leaves n-butanol extract Antibacterial effects observed nih.govresearchgate.net
Pavonia malacophylla 17³-ethoxy-pheophorbide a (compound from extract) MIC of 250 µg/mL scielo.brscielo.br

Activity against Fungi (e.g., Candida albicans, Alternaria alternata)

Methyl 4-hydroxycinnamate and extracts containing it have shown activity against various fungal species. Research on the crude ethanolic extract of Pavonia malacophylla, where methyl 4-hydroxycinnamate was identified, demonstrated antimicrobial activity against the opportunistic yeast Candida albicans at a concentration of 400 µg/mL. scielo.brscielo.br While the direct antifungal activity of isolated methyl 4-hydroxycinnamate was not specified in this particular study, its presence in an active extract is noteworthy. scielo.brscielo.br

Other studies have looked at the effects of related compounds and extracts on fungi like Alternaria alternata. While a direct link to methyl 4-hydroxycinnamate was not always established, the broader class of phenolic compounds to which it belongs is known for antifungal properties. For example, vanillin, a related phenolic aldehyde, has shown antifungal effects against Alternaria alternata. researchgate.net Although specific studies focusing solely on methyl 4-hydroxycinnamate's activity against Alternaria alternata are not detailed in the provided results, its identification in plant extracts with general antimicrobial activity suggests potential in this area. scielo.brscielo.br

Table 2: Antifungal Activity of Plant Extracts Containing Methyl 4-hydroxycinnamate

Plant Source Extract/Compound Fungus Activity Reference
Pavonia malacophylla EtOAc:MeOH (9:1) fraction Candida albicans MIC of 400 µg/mL scielo.brscielo.br

Contribution to Antibacterial Activities of Plant Extracts (e.g., Noni leaves)

Methyl 4-hydroxycinnamate is a significant contributor to the antibacterial properties of certain plant extracts, most notably from the leaves of Morinda citrifolia, commonly known as Noni. chemfaces.comnih.govresearchgate.net Studies on Noni leaf extracts have shown effectiveness against a range of bacteria, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. chemfaces.comnih.govresearchgate.net

Antinematodal Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)

Methyl 4-hydroxycinnamate has been identified as a compound with significant potential for controlling plant-parasitic nematodes, which are major agricultural pests causing substantial crop losses worldwide. nih.govmdpi.com Research has focused on its efficacy against species like the root-knot nematode Meloidogyne incognita. nih.govresearchgate.net

The nematicidal action of various natural compounds is an area of intense study, aiming to find safer alternatives to synthetic chemical nematicides that have environmental and health concerns. mdpi.comresearchgate.net While the precise molecular mechanism of Methyl 4-hydroxycinnamate is still under full investigation, the activity of related compounds suggests potential modes of action. For instance, some nematicidal agents work by inducing severe oxidative stress in the nematodes, leading to cell necrosis and death. frontiersin.orgmdpi.com Other chemical agents, particularly those with electron-deficient structures, are thought to interfere with essential enzymes, such as vacuolar-type H+-ATPase, by forming covalent bonds with key amino acid residues like cysteine. nih.gov Studies on various Bacillus species, which produce a range of volatile organic compounds, have shown that these metabolites can have direct lethal effects on nematodes. frontiersin.orgmdpi.com

While direct studies on Meloidogyne incognita have highlighted the potent activity of various natural and synthetic compounds, Methyl 4-hydroxycinnamate stands out as a promising candidate derived from natural sources for further development in sustainable agriculture. researchgate.netresearchgate.net

Depigmenting Effects

Methyl 4-hydroxycinnamate demonstrates notable depigmenting activity, primarily through its interaction with tyrosinase, the key enzyme in melanogenesis. researchgate.netasianjpr.com Melanogenesis is the process responsible for the production of melanin (B1238610), the pigment that determines skin, hair, and eye color. dovepress.com The enzymatic pathway begins with the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to dopaquinone. dovepress.commdpi.com

Research has shown that Methyl 4-hydroxycinnamate effectively inhibits the tyrosinase-catalyzed oxidation of L-tyrosine. researchgate.netebi.ac.uk However, it does not inhibit the subsequent oxidation of L-DOPA. researchgate.net This specific inhibition of the initial step of melanin synthesis is a critical aspect of its depigmenting mechanism. This targeted action allows it to suppress melanin formation in cellular models, such as B16 mouse melanoma cells, an effect not observed with its parent compound, p-coumaric acid, under similar conditions. ebi.ac.uk The presence of the methyl ester group appears crucial for this cellular activity. The double bond in the compound's side chain is also considered a key structural feature for its melanogenesis-inhibiting effect. researchgate.net

The search for effective and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology for treating hyperpigmentation disorders. asianjpr.com The activity of Methyl 4-hydroxycinnamate is often compared to standard inhibitors like kojic acid. dovepress.com

Table 1: Comparative Inhibitory Activity of Selected Compounds on Tyrosinase

CompoundTarget/ActivityFindings
Methyl 4-hydroxycinnamate Tyrosinase (L-tyrosine oxidation)Inhibits the oxidation of L-tyrosine, suppressing melanin formation in B16 mouse melanoma cells. researchgate.netebi.ac.uk
p-Coumaric acid TyrosinaseInhibits mushroom tyrosinase but does not show significant activity in suppressing melanin formation in B16 cells. ebi.ac.uk
Kojic Acid TyrosinaseA standard, well-known tyrosinase inhibitor used as a benchmark in comparative studies. dovepress.com
Oxyresveratrol TyrosinaseInhibits mushroom tyrosinase activity involved in melanin production. asianjpr.com

Anti-adipogenic Activity

Methyl 4-hydroxycinnamate is associated with anti-adipogenic activity, a process that involves inhibiting the differentiation of preadipocytes into mature fat cells (adipocytes). This mechanism is primarily mediated through the downregulation of key transcription factors that orchestrate adipogenesis. nih.govsemanticscholar.org

The differentiation of adipocytes is a complex process regulated by a cascade of transcription factors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). semanticscholar.orgmdpi.com These two proteins act as master regulators, working in concert to activate a host of downstream genes responsible for the adipocyte phenotype, including those involved in lipid metabolism and insulin (B600854) sensitivity. semanticscholar.orgresearchgate.net

Studies on p-hydroxycinnamic acid, the parent compound of Methyl 4-hydroxycinnamate, have shown it potently suppresses adipogenesis in 3T3-L1 preadipocytes. nih.gov The general mechanism for cinnamic acid derivatives involves the downregulation of PPARγ and C/EBPα expression. nih.govsemanticscholar.org By inhibiting these master regulators, the entire program of adipocyte differentiation is attenuated, leading to a decrease in lipid accumulation. mdpi.comunich.it The suppression of these transcription factors consequently reduces the expression of adipocyte-specific genes that are crucial for lipid storage and metabolism. researchgate.net

Table 2: Key Molecular Targets in Anti-Adipogenic Activity

Target ProteinFunction in AdipogenesisEffect of Inhibition by Cinnamic Acid Derivatives
PPARγ Master regulator of adipocyte differentiation. semanticscholar.orgDownregulation of its expression, leading to inhibition of adipogenesis. nih.govresearchgate.netunich.it
C/EBPα Key transcription factor that works with PPARγ to promote adipocyte-specific gene expression. semanticscholar.orgDownregulation of its expression, preventing the maturation of preadipocytes. nih.govresearchgate.net

Neuroprotective Activity

The neuroprotective potential of Methyl 4-hydroxycinnamate and related phenolic compounds is primarily attributed to their ability to counteract oxidative stress. xiahepublishing.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to the pathogenesis of neurodegenerative diseases. jmb.or.krmdpi.com Excessive ROS can damage vital cellular components like lipids, proteins, and DNA, leading to neuronal dysfunction and cell death. xiahepublishing.commdpi.com

The mechanism of neuroprotection by compounds structurally similar to Methyl 4-hydroxycinnamate, such as methyl caffeate, involves several pathways. These include the direct scavenging of free radicals and the enhancement of endogenous antioxidant defenses. xiahepublishing.comnih.gov For instance, some phenolic compounds can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase. xiahepublishing.comjmb.or.kr

Potential as a Nitrification Inhibitor

Methyl 4-hydroxycinnamate has been identified as a promising and effective nitrification inhibitor. researchgate.netmdpi.com Nitrification is a microbial process in the soil that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). fertilizerseurope.com While essential for the nitrogen cycle, rapid nitrification can lead to significant environmental problems, including nitrate leaching into groundwater and the emission of nitrous oxide (N₂O), a potent greenhouse gas. fertilizerseurope.comjustagriculture.in Nitrification inhibitors work by temporarily suppressing the activity of specific soil microbes, primarily ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea. researchgate.netfertilizerseurope.com

The primary molecular target for many nitrification inhibitors is the enzyme ammonia (B1221849) monooxygenase (AMO), which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. fertilizerseurope.comjustagriculture.in Studies have demonstrated that Methyl 4-hydroxycinnamate effectively inhibits the growth of N. europaea and reduces the abundance of the bacterial amoA gene, which codes for a subunit of the AMO enzyme. researchgate.netmdpi.com Structure-activity relationship studies reveal that for cinnamic acid derivatives, the ester group and the double bond in the side chain are essential for high inhibitory efficacy. researchgate.netmdpi.com

Table 3: Efficacy of Cinnamic Acid Derivatives as Nitrification Inhibitors

CompoundEC₅₀ (µM) against N. europaeaKey Findings
Methyl 4-hydroxycinnamate 20Exhibits significant inhibition and is identified as a promising candidate. researchgate.netmdpi.com
Methyl cinnamate (B1238496) 25Shows high inhibitory efficacy. researchgate.netmdpi.com
Methyl 4-fluorocinnamate 8Displayed the highest inhibition among the tested derivatives. researchgate.netmdpi.com

EC₅₀ represents the concentration required to achieve 50% of the maximum inhibitory effect.

Interaction with Amyloidogenic Proteins

The interaction of small molecules with amyloidogenic proteins, such as amyloid-beta (Aβ) and transthyretin (TTR), is a significant area of research in the context of neurodegenerative diseases like Alzheimer's disease. nih.govcore.ac.uk Amyloidogenic proteins have a tendency to misfold and aggregate into insoluble fibrils, forming plaques that are a hallmark of these diseases. nih.govnih.govmdpi.com

Transthyretin, a transport protein found in blood and cerebrospinal fluid, has been shown to interact with the Aβ peptide. nih.gov This interaction is believed to be protective, as TTR can sequester Aβ monomers, inhibit their aggregation into toxic oligomers and fibrils, and potentially disrupt pre-formed fibrils. core.ac.uk The stability of the TTR tetramer is crucial for this protective effect. Some small molecules have been shown to bind to and stabilize the TTR tetramer, enhancing its ability to interact with and neutralize Aβ. csic.es

While direct studies detailing the interaction of Methyl 4-hydroxycinnamate with amyloidogenic proteins are not extensively documented in the provided context, phenolic compounds are known for their ability to interact with proteins and modulate their aggregation. The structure of Methyl 4-hydroxycinnamate, with its aromatic ring and hydrogen-bonding capabilities, suggests it could potentially interact with the complex surfaces of proteins like TTR or directly with Aβ. thegoodscentscompany.com Such interactions could interfere with the protein-protein associations necessary for fibril formation. For example, studies have shown that Aβ monomers prefer to bind to TTR monomers, while Aβ aggregates interact more with TTR tetramers, and the outcome of this interaction—inhibition or enhancement of aggregation—depends heavily on TTR's quaternary structure. nih.gov

Structure Activity Relationship Sar Studies

Critical Structural Elements for Biological Activities

The efficacy of methyl 4-hydroxycinnamate in various biological assays is not arbitrary but is dictated by the presence and arrangement of specific functional groups. Research has consistently highlighted the importance of the para-hydroxyl group on the phenolic ring, the C7-C8 carbon double bond in the propenoic acid side chain, and the methyl-esterified carboxyl group.

Importance of Para-hydroxyl on the Phenolic Ring

The hydroxyl (-OH) group at the para position (C4) of the phenolic ring is a crucial determinant of the biological activity of methyl 4-hydroxycinnamate. nih.govresearchgate.netnih.govgrafiati.com Studies have shown that phenolic compounds with a hydroxyl group in the para position tend to exhibit stronger biological activities compared to those with hydroxyl groups at other positions (ortho or meta). nih.gov This has been particularly demonstrated in the context of its synergistic cytotoxic effects with carnosic acid in acute myeloid leukemia (AML) cells. nih.govresearchgate.netnih.govgrafiati.com The presence of this para-hydroxyl group is considered a critical structural element for this synergistic activity. nih.govresearchgate.netnih.govgrafiati.com

The hydroxyl group can increase hydrogen bonding capabilities and influences the molecule's reactivity in oxidation reactions. Furthermore, the acidity of the phenolic group is influenced by its position, which can impact its interactions with biological targets. mdpi.com

Role of the C7-C8 Carbon Double Bond

The unsaturated C7-C8 double bond in the propenoic acid side chain is another indispensable feature for many of the biological activities of methyl 4-hydroxycinnamate. nih.govresearchgate.netnih.govgrafiati.com This double bond contributes to the planarity and rigidity of the side chain, which is essential for its interaction with target molecules.

In studies investigating the synergistic effects with carnosic acid, the C7-C8 double bond was identified as a major requirement. nih.govresearchgate.netnih.gov Its absence, as seen in the saturated analog methyl 3-(4-hydroxyphenyl) propionate, leads to a loss of this cooperative activity. nih.gov This underscores the importance of the α,β-unsaturated carbonyl system for this particular biological effect. Furthermore, the double bond is a key requirement for enhancing the prodifferentiation effect of calcitriol (B1668218) in AML cells. nih.govresearchgate.netnih.gov

Significance of the Methyl-esterified Carboxyl Group

The esterification of the carboxyl group with a methyl group is a significant modification that distinguishes methyl 4-hydroxycinnamate from its parent compound, p-coumaric acid, and influences its biological profile. This methyl ester group is critical for the synergistic cytotoxicity observed with carnosic acid. nih.govresearchgate.netnih.govgrafiati.com

The esterification impacts the molecule's polarity and its ability to penetrate cell membranes. It has been suggested that the methyl ester may provide a more suitable polarity for penetrating bacterial cells, for instance. wisdomlib.org In the context of AML cells, the methyl-esterified carboxyl group, in conjunction with the para-hydroxyl group and the C7-C8 double bond, is essential for the synergistic induction of apoptosis. nih.govresearchgate.netnih.gov

Comparison with Structural Analogs and Derivatives

To further understand the structure-activity relationship of methyl 4-hydroxycinnamate, it is informative to compare its biological activities with those of its close structural analogs, namely methyl ferulate and p-coumaric acid.

Methyl Ferulate vs. Methyl 4-hydroxycinnamate

Methyl ferulate is structurally very similar to methyl 4-hydroxycinnamate, with the only difference being an additional methoxy (B1213986) group (-OCH3) at the C3 position of the phenolic ring. Both compounds have been found to synergize with carnosic acid in inducing cytotoxicity in AML cells. nih.govresearchgate.net This suggests that the core structure, including the para-hydroxyl group, the C7-C8 double bond, and the methyl ester, is sufficient for this activity.

However, the presence of the methoxy group in methyl ferulate can modulate its activity. In some contexts, this additional group has been found to interfere with the synergistic capacity with carnosic acid. nih.gov On the other hand, in studies on nitrification inhibition, both methyl 4-hydroxycinnamate and methyl ferulate showed good inhibition efficacy. wisdomlib.orgmdpi.com

FeatureMethyl 4-hydroxycinnamateMethyl Ferulate
Synergy with Carnosic Acid Yes nih.govresearchgate.netYes, but can also interfere nih.govresearchgate.net
Nitrification Inhibition Good efficacy wisdomlib.orgmdpi.comGood efficacy wisdomlib.orgmdpi.com
Structural Difference -Methoxy group at C3 nih.gov

Para-coumaric Acid (pCA) vs. Methyl 4-hydroxycinnamate

Para-coumaric acid is the parent compound of methyl 4-hydroxycinnamate, differing only by having a free carboxyl group instead of a methyl ester. This seemingly small difference leads to significant changes in biological activity. For instance, while methyl 4-hydroxycinnamate can significantly suppress melanin (B1238610) formation in B16 mouse melanoma cells, p-coumaric acid does not exhibit this activity. ebi.ac.uk

Furthermore, in the context of synergistic cytotoxicity with carnosic acid in AML cells, methyl 4-hydroxycinnamate is effective, whereas p-coumaric acid is not. nih.gov This highlights the critical role of the methyl ester group in enabling this specific biological function.

FeatureMethyl 4-hydroxycinnamatePara-coumaric Acid (pCA)
Melanin Formation Inhibition Significant suppression ebi.ac.ukmedchemexpress.comNo activity ebi.ac.uk
Synergy with Carnosic Acid Effective nih.govIneffective nih.gov
Structural Difference Methyl ester group nih.govFree carboxyl group nih.gov

Influence of Methoxy Substitution on Bioactivity

The introduction of a methoxy (-OCH3) group onto the phenyl ring of hydroxycinnamic acid derivatives significantly modulates their biological activities, including antioxidant and anticancer effects. The position of this substitution is a critical determinant of the resulting change in bioactivity.

In studies on the antioxidant activity of cinnamic acids, the presence of a methoxy group generally enhances their potency. For instance, the antioxidant activity follows the order of p-coumaric acid < ferulic acid < sinapic acid, which is attributed to the electron-donating nature of the methoxy group that helps stabilize the resulting phenoxyl radical. u-szeged.hu However, caffeic acid, which has a hydroxyl group instead of a methoxy group at the 3-position, is a stronger antioxidant than ferulic acid. u-szeged.hu This suggests a complex interplay between hydroxyl and methoxy substituents in determining antioxidant capacity.

Research on the anticancer properties of hydroxycinnamic acid derivatives (HCADs) has shown that the presence of a methoxy group can interfere with their ability to synergize with other compounds. For example, while methyl 4-hydroxycinnamate (MHC) synergizes with carnosic acid (CA) to induce cytotoxicity in acute myeloid leukemia (AML) cells, the addition of a methoxy group at the 3-position, as in methyl ferulate, can interfere with this synergistic effect. nih.gov

However, in other contexts, methoxy substitution has been shown to be beneficial. For instance, in a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, substitution with an electron-donating methoxy group resulted in a greater antimigration effect compared to electron-withdrawing groups. nih.gov Similarly, the C-6 methoxy group in certain quinoline (B57606) derivatives was found to be important for inhibiting cancer cell metastasis. nih.gov

The antidiabetic activity of phenylpropenoic acids is also strongly influenced by methoxy substitution. Studies have indicated that a methoxy group in the para position is a key structural feature for high antidiabetic activity. encyclopedia.pubnih.gov Furthermore, 3,4-dimethoxycinnamic acid has demonstrated neuroprotective properties by binding to prion proteins and reducing their oligomer formation. encyclopedia.pubnih.govmdpi.com

The effect of methoxy substitution on the nitrification inhibition potential of cinnamic acid derivatives has also been investigated. Introducing a methoxyl group at the C-4 position of the benzene (B151609) ring was found to significantly decrease the inhibition efficacy compared to methyl cinnamate (B1238496). mdpi.com

The following table summarizes the influence of methoxy substitution on the bioactivity of various cinnamic acid derivatives:

Compound Substitution Bioactivity Effect of Methoxy Group Reference
Ferulic acid3-methoxy-4-hydroxyAntioxidantEnhances antioxidant potential compared to p-coumaric acid. u-szeged.hu
Methyl ferulate3-methoxy-4-hydroxyAnticancer (AML)Interferes with synergy with carnosic acid. nih.gov
4-pyridinyl)thiazole-5-carboxamide analogMethoxy on phenyl ringAntimigrationEnhances antimigration effect. nih.gov
Quinoline derivativeMethoxy at C-6AntimetastaticContributes to inhibition of metastasis. nih.gov
p-Methoxycinnamic acid4-methoxyAntidiabeticKey for high antidiabetic activity. encyclopedia.pubnih.gov
3,4-Dimethoxycinnamic acid3,4-dimethoxyNeuroprotectiveReduces prion protein oligomer formation. encyclopedia.pubnih.govmdpi.com
Cinnamic acid derivativeMethoxy at C-4Nitrification inhibitionDecreases inhibition efficacy. mdpi.com

Impact of Hydroxyl Group Position and Number

The number and position of hydroxyl (-OH) groups on the phenolic ring are fundamental to the biological activities of hydroxycinnamic acids and their derivatives. nih.gov These groups are crucial for the antioxidant properties of these molecules, as they can donate a hydrogen atom to free radicals, thereby halting oxidative chain reactions. nih.gov

Generally, a higher number of hydroxyl groups correlates with increased biological activity. researchgate.net For example, dihydroxy derivatives like caffeic acid exhibit higher singlet oxygen quenching and hypochlorite (B82951) scavenging activities compared to monohydroxy compounds like p-coumaric acid. u-szeged.hu However, in some biological systems, dihydroxylated cinnamic acids can be more potent antioxidants than trihydroxylated ones due to their higher lipophilicity. u-szeged.hu The presence of a catechol (ortho-dihydroxy) moiety, as seen in caffeic acid, can enhance antiradical activity through the stabilization of intramolecular hydrogen bonds. u-szeged.hu

The position of the hydroxyl group is also critical. Studies have shown that a hydroxyl group at the para position of the phenolic ring is often associated with stronger biological activities compared to similar molecules with hydroxyls at other positions. nih.gov In the context of synergistic anticancer effects, the para-hydroxyl group on the phenolic ring of methyl 4-hydroxycinnamate was found to be essential for its cooperation with carnosic acid in inducing cytotoxicity in AML cells. nih.govresearchgate.net

Conversely, the addition of extra hydroxyl groups to the methyl 4-hydroxycinnamate structure can be detrimental to certain activities. For instance, the presence of additional hydroxyl groups on the phenolic ring of methyl 4-hydroxycinnamate impairs its ability to cooperate with carnosic acid. nih.gov Specifically, the introduction of an ortho hydroxyl group (as in methyl 3-(2,4-dihydroxyphenyl)acrylate) or both ortho and meta hydroxyls (as in (E)-methyl 3-(2,3,4-trihydroxyphenyl)acrylate) was found to interfere with this synergistic interaction. nih.gov

In the context of nitrification inhibition, the introduction of a hydroxyl group at the C-4 position of the benzene ring of methyl cinnamate was found to slightly improve its inhibition efficacy. mdpi.comwisdomlib.org

The following table summarizes the impact of hydroxyl group position and number on the bioactivity of various hydroxycinnamic acid derivatives:

Compound/Derivative Hydroxyl Group Configuration Bioactivity Impact of Hydroxyl Group Reference
Caffeic acid3,4-dihydroxyAntioxidantHigher activity than monohydroxy derivatives. u-szeged.hu
Methyl 4-hydroxycinnamate4-hydroxyAnticancer (AML)para-hydroxyl is critical for synergy with carnosic acid. nih.govresearchgate.net
Methyl 3-(2,4-dihydroxyphenyl)acrylate2,4-dihydroxyAnticancer (AML)Additional ortho-hydroxyl impairs synergy with carnosic acid. nih.gov
(E)-methyl 3-(2,3,4-trihydroxyphenyl)acrylate2,3,4-trihydroxyAnticancer (AML)Additional hydroxyls impair synergy with carnosic acid. nih.gov
Methyl cinnamate derivative4-hydroxyNitrification inhibitionpara-hydroxyl slightly improves efficacy. mdpi.comwisdomlib.org

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and for understanding the structure-activity relationships of bioactive compounds like methyl 4-hydroxycinnamate. mdpi.com These computational approaches provide insights into the conformational preferences, electronic properties, and interactions of molecules with biological targets, which can be challenging to determine experimentally. mdpi.comacs.orgnih.gov

For methyl 4-hydroxycinnamate, a model chromophore for the Photoactive Yellow Protein (PYP), computational methods have been employed to study its conformational heterogeneity and spectroscopic properties. acs.orgebi.ac.uk Quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to predict the vibrational frequencies and infrared spectra of different conformers of methyl 4-hydroxycinnamate. acs.org These theoretical predictions, when compared with experimental data from gas-phase UV-IR spectroscopy, allow for the unambiguous assignment of the observed spectra to specific molecular conformations. acs.orgebi.ac.uk

Molecular docking simulations have been utilized to investigate the interactions of methyl 4-hydroxycinnamate and its analogs with protein targets. researchgate.net For instance, in a study on the biotransformation of phenolic compounds by Trametes versicolor, molecular docking simulations were used to analyze the interactions between the fungal laccase enzyme and substrates like methyl p-coumarate, methyl ferulate, and methyl caffeate. ebi.ac.uk The simulations revealed how substituents on the phenol (B47542) ring influence the conformation and orientation of the substrates within the enzyme's active site, thereby correlating with the observed selectivity of the biotransformation reactions. ebi.ac.uk

Furthermore, computational studies have been instrumental in elucidating the photo-physicochemical properties of methyl 4-hydroxycinnamate. nih.gov Time-dependent DFT (TDDFT) calculations have been used to investigate the excited state dynamics of the molecule, helping to unravel the non-radiative decay pathways following photoexcitation. nih.gov These computational insights are crucial for understanding the photostability and potential phototoxicity of such compounds.

High-resolution gas-phase spectroscopic techniques combined with quantum-chemical calculations have provided detailed information on the electronic structure and spectroscopic properties of the lower excited singlet states of methyl 4-hydroxycinnamate. acs.orgnih.gov These studies have also explored the effect of hydrogen bonding with water on the molecule's properties, revealing significant stabilization of the lowest excited singlet state and alterations in transition intensities. acs.orgnih.gov

Pharmacological Applications and Drug Discovery Research

Preclinical Efficacy Studies

The preclinical efficacy of methyl 4-hydroxycinnamate has been investigated in both in vitro and in vivo models, demonstrating its potential in oncology and inflammatory diseases.

Acute Myeloid Leukemia (AML): In the context of hematological malignancies, methyl 4-hydroxycinnamate has been identified as a compound that can work in concert with other agents to kill AML cells. frontiersin.orgfrontiersin.org Specifically, when combined with carnosic acid, it has shown a marked synergistic anti-leukemic effect on AML cells in laboratory settings. frontiersin.orgfrontiersin.org This combination was found to be effective against AML cells while not harming normal peripheral blood mononuclear cells. frontiersin.orgfrontiersin.org The mechanism of action appears to be similar to the synergistic effects observed between curcumin (B1669340) and carnosic acid, inducing apoptosis in AML cells. frontiersin.org An important technical advantage of methyl 4-hydroxycinnamate over curcumin is that it is a non-fluorescent molecule, which prevents interference in various fluorescence-based laboratory assays. frontiersin.orgfrontiersin.org

Inflammation (Macrophages): The tumor microenvironment, which includes immune cells like macrophages, plays a significant role in the progression and resistance of cancers such as AML. frontiersin.org Macrophages can be influenced by cancer cells to support their growth and survival. frontiersin.org While direct studies on methyl 4-hydroxycinnamate's effect on reprogramming macrophages in the context of AML are not detailed, the broader research into modulating the tumor microenvironment provides a basis for future investigation. For instance, inhibiting factors like the macrophage migration inhibitory factor (MIF) has been shown to reprogram macrophages and disrupt the pro-survival signaling in AML. nih.gov This suggests that compounds affecting the interplay between cancer cells and macrophages could be of therapeutic value.

Malaria: While direct studies using methyl 4-hydroxycinnamate in P. berghei-infected mice were not found, humanized mouse models are crucial for studying human malaria parasite biology and pathogenesis in vivo. frontiersin.org These models allow for the investigation of the complete life cycle of Plasmodium parasites that infect humans, which is essential for the preclinical testing of new drugs. frontiersin.org

Inflammatory Bowel Disease (IBD): Chemically induced models of intestinal inflammation in mice, such as those using dextran (B179266) sodium sulfate (B86663) (DSS), 2,4,6-trinitrobenzene sulfonic acid (TNBS), or oxazolone, are standard for studying IBD. nih.govnih.gov These models are indispensable for understanding the pathogenesis of Crohn's disease and ulcerative colitis. nih.gov An ex vivo culture system using mouse colon has also been developed to study the biochemical and morphological features of IBD in a more time- and cost-effective manner. mdpi.com This system has been shown to replicate key markers of IBD, including the up-regulation of pro-inflammatory cytokines like TNFα, IFNγ, IL1β, IL6, IL17A, and IL15, and the down-regulation of the anti-inflammatory cytokine IL10. mdpi.com

Formulation Development for Preclinical Studies

The development of suitable formulations is a critical step in the preclinical evaluation of any potential drug candidate, including methyl 4-hydroxycinnamate. This process ensures that the compound can be effectively delivered to the target site in a stable and bioavailable form.

For preclinical studies, the two primary routes of administration are oral and intravenous. cambridgemedchemconsulting.com

Oral Administration: For compounds that are water-soluble, aqueous buffers are the first choice for formulation. cambridgemedchemconsulting.com If solubility is an issue, other approaches such as the use of cosolvents, cyclodextrins, or micelles may be investigated. cambridgemedchemconsulting.com For insoluble compounds, emulsion or suspension formulations can be an option. cambridgemedchemconsulting.com The choice of excipients and the manufacturing process are highly dependent on the drug substance's characteristics and the desired properties of the dosage form. basicmedicalkey.com

Intravenous Administration: The preferred vehicles for intravenous administration are normal saline or 5% dextrose. cambridgemedchemconsulting.com The pH of the formulation is a critical factor, with an acceptable range of 4 to 8 for buffered vehicles and 3 to 9 for unbuffered vehicles. cambridgemedchemconsulting.com If the compound has low solubility, cosolvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 may be used, but their potential for hemolysis must be considered. cambridgemedchemconsulting.com

The solubility of a drug candidate is a key determinant of its formulation strategy.

Solubility Enhancement: For poorly soluble compounds, various techniques can be employed. These include pH adjustment, the use of cosolvents, complexation with agents like cyclodextrins, and the formation of microemulsions, self-emulsifying drug delivery systems, micelles, liposomes, and emulsions. nih.gov Preformulation studies often involve investigating various solubilizing agents that are known to be relatively safe, such as methylcellulose (B11928114) or cyclodextrin. basicmedicalkey.com

Excipient Selection: Excipients are inactive substances used to facilitate the administration of the active pharmaceutical ingredient. The selection of excipients is a crucial part of formulation development. basicmedicalkey.com Common solubilizing excipients for oral and injectable formulations include water-soluble organic solvents (e.g., polyethylene glycol, ethanol), non-ionic surfactants (e.g., Cremophor, Polysorbate), and water-insoluble lipids (e.g., castor oil, sesame oil). nih.gov The compatibility of the drug substance with these excipients must be thoroughly assessed. basicmedicalkey.com

Drug Synergy and Combination Therapies

The use of combination therapies is a growing strategy in the treatment of complex diseases like cancer, as it can help to overcome drug resistance and improve efficacy. nki.nl

Research has shown that methyl 4-hydroxycinnamate can act synergistically with other compounds to enhance its therapeutic effects. frontiersin.orgfrontiersin.org A notable example is its combination with carnosic acid, which has demonstrated significant synergistic cytotoxicity against acute myeloid leukemia (AML) cells. frontiersin.orgfrontiersin.orgnih.gov This combination was identified after screening several phytochemicals for their ability to cooperate with carnosic acid in killing AML cells. frontiersin.org

The synergistic effect of methyl 4-hydroxycinnamate and carnosic acid is phenotypically and mechanistically similar to that of curcumin and carnosic acid, inducing calcium-dependent apoptosis in AML cells. frontiersin.orgnih.gov Such synergistically acting combinations are considered potential prototypes for the development of novel anti-leukemic therapies. frontiersin.orgfrontiersin.orgnih.gov The investigation of drug combinations in preclinical models is essential to identify promising therapies that can be advanced to clinical trials. nki.nl

Emerging Therapeutic Potential in Specific Diseases

Recent studies have highlighted the promise of Methyl 4-hydroxycinnamate in several key areas of therapeutic research, including cancer, inflammatory conditions, and infectious diseases.

Cancer Therapeutics, particularly Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a historically poor prognosis, underscoring the urgent need for novel therapeutic strategies. frontiersin.orgfrontiersin.org Research has identified Methyl 4-hydroxycinnamate (MHC) as a compound of interest in this area. frontiersin.org

Studies have demonstrated that while MHC is moderately cytotoxic to AML cells on its own, its true potential lies in synergistic combinations. mdpi.com When combined with Carnosic Acid (CA), another phenolic compound, MHC induces significant calcium-dependent apoptosis in AML cells. frontiersin.orgmdpi.com This synergistic effect is observed at concentrations where each compound individually is non-cytotoxic. mdpi.com The combination of MHC and CA has been shown to lead to a rapid apoptotic effect within 4-8 hours, accompanied by a dramatic reduction in cell viability over 72 hours. eventact.com

The mechanism behind this synergy is believed to be mediated by the accumulation of cytosolic calcium, rather than through the induction of oxidative stress. eventact.com Importantly, this combination has been found to be non-toxic to normal peripheral blood mononuclear cells, suggesting a favorable selectivity profile. frontiersin.orgmedchemexpress.com

The structural elements of Methyl 4-hydroxycinnamate that are critical for this synergistic activity with Carnosic Acid include the para-hydroxyl group on the phenolic ring, the carbon C7–C8 double bond, and the methyl-esterified carboxyl group. mdpi.com These findings may aid in the rational design of new drug combinations for AML treatment. mdpi.com

Table 1: Synergistic Effects of Methyl 4-hydroxycinnamate in AML Cells

Combination Effect Mechanism Cell Lines Reference
Methyl 4-hydroxycinnamate + Carnosic Acid Synergistic apoptosis Calcium-dependent HL60, KG1a frontiersin.orgmdpi.com

Inflammatory Diseases

Methyl 4-hydroxycinnamate has demonstrated notable anti-inflammatory properties. Research has shown its ability to suppress inflammatory responses in various models. For instance, it can reduce the secretion of interleukin-8 (IL-8), a pro-inflammatory cytokine, which is implicated in chronic inflammatory conditions. chemfaces.com

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Methyl 4-hydroxycinnamate has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. caymanchem.comthegoodscentscompany.com The anti-inflammatory effects are thought to be mediated through the activation of the Akt signaling pathway. ebi.ac.uk Further studies in animal models of allergic asthma have indicated that oral administration of Methyl p-coumarate can inhibit airway inflammation. medchemexpress.com

Infectious Diseases (e.g., Malaria)

The therapeutic potential of Methyl 4-hydroxycinnamate extends to infectious diseases, with promising activity against malaria. In vivo studies in mice infected with Plasmodium berghei have shown that Methyl 4-hydroxycinnamate can reduce parasitemia and increase survival rates. caymanchem.com

The antimalarial properties of this compound are believed to be mediated, at least in part, through the inhibition of glycogen (B147801) synthase kinase-3 beta (GSK3β). scispace.com Treatment with Methyl 4-hydroxycinnamate has been associated with increased phosphorylation of liver GSK3β in infected animals. scispace.com Furthermore, it has been observed to modulate cytokine responses, leading to a decrease in pro-inflammatory cytokines like TNF-α and IFN-γ, and an increase in anti-inflammatory cytokines such as IL-4 and IL-10. scispace.com

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the metabolic fate and target interaction of Methyl 4-hydroxycinnamate is crucial for its development as a therapeutic agent.

Metabolism and Bioavailability

One of the potential advantages of Methyl 4-hydroxycinnamate is its improved pharmacokinetic profile compared to its parent compound, p-coumaric acid (pCA). mdpi.com The esterification of the carboxylic acid group in pCA to form the methyl ester can enhance its bioavailability. medchemexpress.com Generally, hydroxycinnamic acids (HCAs) are partially absorbed in the upper gastrointestinal tract, with a significant portion reaching the colon to be metabolized by the gut microbiota. nih.gov The presence of an ester moiety can influence the absorption of HCAs. mdpi.com

Studies on the bioavailability of HCAs from sources like coffee have shown that they are extensively metabolized, primarily by the colonic microbiota, into various derivatives. csic.es

Target Engagement Studies

Target engagement studies are essential to confirm that a compound directly binds to its intended molecular target within a cell. researchgate.net For Methyl 4-hydroxycinnamate, its synergistic effect with Carnosic Acid in AML cells points towards a specific mechanism of action involving the modulation of intracellular calcium levels. eventact.com The structural requirements identified for this synergy provide a basis for understanding its interaction with cellular targets. mdpi.com

Further research is needed to fully elucidate the specific proteins and pathways that Methyl 4-hydroxycinnamate directly interacts with to exert its anticancer, anti-inflammatory, and antimalarial effects. Such studies will be critical for optimizing its therapeutic potential and for the design of future drug discovery efforts.

Toxicological Evaluations in Preclinical Drug Development

The preclinical toxicological assessment of Methyl 4-hydroxycinnamate has been explored through various in vitro and in vivo studies to determine its effects on both cancerous and normal cells. These evaluations are critical in understanding the compound's potential for further development.

Research has focused on the cytotoxic effects of Methyl 4-hydroxycinnamate, particularly in the context of oncology. Studies have investigated its impact when used alone and in combination with other natural compounds. An important aspect of this preclinical evaluation is determining the selective toxicity of the compound towards malignant cells while sparing normal, healthy cells.

In vitro studies have demonstrated that Methyl 4-hydroxycinnamate, in synergy with other compounds like carnosic acid, exhibits cytotoxic effects against acute myeloid leukemia (AML) cells. frontiersin.org The combination has been shown to induce apoptosis, or programmed cell death, in AML cell lines such as HL60 and KG-1a. frontiersin.orgresearchgate.net Notably, these effects were observed without similarly affecting normal peripheral blood mononuclear cells, indicating a degree of selective toxicity. frontiersin.org The mechanism of cell death was identified as apoptosis, confirmed by the cleavage of caspase-3 and PARP in the leukemia cells. researchgate.net

Further in vitro research on B16 mouse melanoma cells indicated that Methyl 4-hydroxycinnamate can inhibit melanin (B1238610) formation, and cytotoxicity assays were performed as part of this investigation. selleck.co.jpmedchemexpress.com

Preliminary in vivo toxicological screening has also been conducted. In one study, extracts from Manilkara zapota (chicozapote), which contain Methyl 4-hydroxycinnamate, were evaluated for toxicity using the brine shrimp (Artemia salina) lethality assay. mdpi.com The results indicated that the extracts did not affect the survival rate of A. salina nauplii at the tested concentrations, suggesting low toxicity in this invertebrate model. mdpi.com

The following tables summarize key findings from these toxicological evaluations.

Table 1: In Vitro Cytotoxicity of Methyl 4-hydroxycinnamate

Cell Line Treatment Key Toxicological Finding Source
HL60 (AML) Methyl 4-hydroxycinnamate + Carnosic Acid Synergistic cytotoxicity; reduction in viable cell numbers. frontiersin.org frontiersin.org
KG-1a (AML) Methyl 4-hydroxycinnamate + Carnosic Acid Induction of apoptosis, confirmed by annexin (B1180172) V/PI binding and cleavage of caspase-3 and PARP. researchgate.net frontiersin.orgresearchgate.net
Normal Peripheral Blood Mononuclear Cells Methyl 4-hydroxycinnamate + Carnosic Acid Not cytotoxic to normal cells. frontiersin.org frontiersin.org

Table 2: In Vivo Toxicity of Methyl 4-hydroxycinnamate-Containing Extract

Model Organism Test Substance Observation Source

Table 3: Compound Names Mentioned in the Article

Compound Name
Methyl 4-hydroxycinnamate
Carnosic Acid
Caspase-3

Advanced Analytical Methods for Methyl 4 Hydroxycinnamate Research

Chromatographic Techniques

Chromatographic methods are essential for the separation and analysis of Methyl 4-hydroxycinnamate from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Methyl 4-hydroxycinnamate and for its quantification in various samples. Purity levels are often reported to be greater than 95% or as high as ≥99% when analyzed by HPLC. lgcstandards.comselleck.co.jpruifuchemical.comruifuchemical.com The method's versatility is demonstrated in its application for the routine quality control of pharmaceutical formulations containing related compounds like Methyl 4-hydroxy benzoate (B1203000). researchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. For instance, a mobile phase consisting of a methanol (B129727) and water mixture, with the pH adjusted to 4.8, has been successfully used. researchgate.net Detection is typically performed using a UV detector, with wavelengths set around 254 nm or at the compound's absorption maxima (approximately 229 nm and 314 nm). researchgate.netcaymanchem.com In a study of Commelina communis Linn., Methyl 4-hydroxycinnamate was identified using UHPLC–Q-TOF-MS-MS, showcasing the power of coupling liquid chromatography with mass spectrometry for unambiguous identification in complex matrices. oup.com

Table 1: Illustrative HPLC Parameters for Analysis of Cinnamic Acid Derivatives

Parameter Typical Value
Column Reversed-phase C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 45:55 v/v), pH adjusted
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 310-330 nm
Retention Time Variable, e.g., ~5.34 min for related compounds

Note: This table is a generalized representation based on methods for related hydroxycinnamic acids and their esters. researchgate.netphcogj.com

Gas Chromatography (GC) (general method for related compounds)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), is a powerful tool for the analysis of volatile or semi-volatile compounds, including derivatives of hydroxycinnamic acid. While direct analysis of Methyl 4-hydroxycinnamate is feasible, GC is often used for related, less polar, or derivatized compounds.

For example, GC/MS has been effectively used to identify intact long-chain esters of p-coumaric acid in plant fibers. psu.edu In these studies, high-temperature capillary columns with thin films are necessary to analyze these high-molecular-weight compounds without prior chemical breakdown (saponification). psu.edu The mass spectra of the methyl derivatives of p-coumarate esters show characteristic fragments, including ions at m/z 178 and 180, which correspond to the methylated p-coumaric acid moiety. psu.edu GC-MS analysis has also been applied to identify a wide range of chemical compounds in natural products like propolis, which contains various aromatic acids and their esters. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural and electronic analysis of Methyl 4-hydroxycinnamate, providing detailed insight into its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) for Structure Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of Methyl 4-hydroxycinnamate. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of the molecule. chemfaces.comresearchgate.net The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, showing characteristic signals for the aromatic protons, the vinylic protons of the propenoate group, and the methyl ester protons. essencejournal.com ¹³C NMR complements this by providing data for each carbon atom in the molecule, confirming the presence of the carbonyl group, the aromatic ring carbons, and the olefinic carbons. researchgate.netnih.gov Studies on various cinnamic acids and their methyl esters have used ¹³C NMR in both solution (DMSO) and solid state to analyze their structure. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shift Data for Methyl 4-hydroxycinnamate (in CDCl₃)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-OCH₃ 4.20 (t) 51.4
C=O - 167.2
CH=CH (Olefinic) 6.30 (d), 7.62 (d) 114.0, 144.9
Aromatic Ring 6.83 (d), 7.43 (d) 115.9, 125.1, 130.5, 160.0
-OH - -

Data compiled from published research. researchgate.netessencejournal.com Note: 'd' denotes a doublet, 't' denotes a triplet. Shifts can vary slightly depending on the solvent and experimental conditions.

UV-Vis Spectroscopy for Electronic Structure and Conformational Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within Methyl 4-hydroxycinnamate. The molecule serves as a key model chromophore for the Photoactive Yellow Protein (PYP). chemfaces.comnih.gov The UV absorption spectrum is characterized by strong absorption bands in the UV region, which arise from π→π* transitions within the conjugated system of the aromatic ring and the propenoate side chain. acs.orgnih.gov

Advanced techniques like UV-UV depletion spectroscopy and Resonance Enhanced Multi-Photon Ionization (REMPI) have been used to study the conformational heterogeneity of the molecule in the gas phase. nih.govacs.org These studies have identified four distinct conformers based on the s-cis/s-trans configuration of the ester group relative to the C-C single bond and the syn/anti orientation of the phenolic -OH group. nih.govebi.ac.uk Each conformer exhibits a unique electronic excitation spectrum with a distinct origin for the S₁ ← S₀ transition. acs.org For example, the origin transitions for the s-cis OH-syn, s-cis OH-anti, and s-trans OH-anti conformers have been observed at specific wavenumbers. acs.org The absorption maxima (λmax) in solution are typically recorded around 229 nm and 314 nm. caymanchem.com

Table 3: Electronic Transition Data for Methyl 4-hydroxycinnamate Conformers (Gas Phase)

Conformer S₁ ← S₀ Origin Transition (cm⁻¹)
s-cis OH-syn 32,710.0
s-cis OH-anti 32,720.0
s-trans OH-anti 32,871.0

Data obtained from IR–UV depletion spectra. acs.org

Infrared (IR) Absorption Spectroscopy

Infrared (IR) absorption spectroscopy provides crucial information about the vibrational modes of Methyl 4-hydroxycinnamate, which is vital for identifying functional groups and distinguishing between its various conformers. nih.govrsc.org By using IR-UV hole-burning spectroscopy, researchers can record the IR spectra of individual, mass-selected conformers in the gas phase. nih.govebi.ac.uk

These spectra, particularly in the fingerprint region (1000–1800 cm⁻¹), show vibrational markers that are unique to each conformer. acs.orgebi.ac.uk For instance, the frequency of the phenolic OH stretch has been measured, though it is very similar for all conformers. acs.org More distinctive differences are found in the C=O stretching frequency and other modes within the fingerprint region, which are sensitive to the s-cis/s-trans and syn/anti configurations. nih.gov Comparing experimental IR spectra with those predicted by quantum chemical calculations (such as DFT and MP2) allows for the definitive assignment of each observed species to a specific molecular structure. nih.govacs.org

Table 4: Selected IR Absorption Frequencies for Methyl 4-hydroxycinnamate

Vibrational Mode Frequency Range (cm⁻¹)
Phenolic OH Stretch ~3651
C=O Stretch 1700 - 1730
C=C Stretch (Olefinic) 1600 - 1640
C-O Stretch 1100 - 1300
Aromatic Ring Modes 1500 - 1600

Data compiled from various spectroscopic studies. nih.govnih.govacs.org Exact frequencies are conformer-dependent.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) stands as a powerful analytical technique for the identification and quantification of Methyl 4-hydroxycinnamate in various complex matrices. This method offers high sensitivity and selectivity, making it indispensable in metabolomics, phytochemical analysis, and biomedical research. mdpi.com When coupled with chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS allows for the separation and detection of Methyl 4-hydroxycinnamate from other components in a mixture.

In a typical analysis, the Methyl 4-hydroxycinnamate molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule under specific ionization conditions provides a unique "fingerprint" that aids in its structural elucidation and confirmation. For instance, under electron impact (EI) ionization, the mass spectrum of Methyl 4-hydroxycinnamate exhibits a characteristic molecular ion peak and several fragment ions. psu.edu In positive ion mode using electrospray ionization (ESI), Methyl 4-hydroxycinnamate typically forms a protonated molecule [M+H]+. mdpi.com

Quantitative analysis of Methyl 4-hydroxycinnamate is often performed using techniques like triple quadrupole (QqQ) mass spectrometry, which allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.com These targeted approaches provide excellent sensitivity and a wide dynamic range for accurate quantification, even at low concentrations. For example, a study on the chemical components of Yinhua Pinggan Granule utilized HPLC coupled with a Q-Exactive Mass Spectrometer to identify and quantify various compounds, including Methyl 4-hydroxycinnamate. mdpi.com The method demonstrated good linearity and precision, highlighting the robustness of LC-MS for quantitative purposes. mdpi.com

The choice of ionization source and mass analyzer depends on the specific research question and the nature of the sample. For instance, high-resolution mass spectrometry (HRMS), such as that performed with Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides highly accurate mass measurements, which is crucial for the unambiguous identification of compounds in complex mixtures. mdpi.comscispace.com

Table 1: Mass Spectrometric Data for Methyl 4-hydroxycinnamate

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Analytical ApplicationReference
ESI (+)179.0705 [M+H]⁺162.1276, 147.1041, 117.0700, 109.0651Identification in herbal medicine mdpi.com
EI178 [M]⁺121, 134, 161, 180 (base peak)Characterization of p-coumaric acid derivatives psu.edu
ESI (-)Not specifiedNot specifiedNot specified

Application of Labeled Compounds in Biomedical Research (e.g., Tritium-labeled compounds for receptor binding)

The use of isotopically labeled compounds is a cornerstone of modern biomedical research, enabling the detailed study of molecular interactions and metabolic pathways. Tritium (B154650) (³H), a radioactive isotope of hydrogen, is frequently used to label molecules like Methyl 4-hydroxycinnamate for various applications, most notably in receptor binding assays. mdpi.com The high specific activity of tritium-labeled compounds allows for their sensitive detection and quantification, even at the low concentrations typically found in biological systems. mdpi.com

Receptor binding assays are crucial for drug discovery and development, as they allow researchers to determine the affinity of a ligand (in this case, labeled Methyl 4-hydroxycinnamate) for its target receptor. merckmillipore.comgiffordbioscience.com In a typical competitive binding assay, a fixed concentration of the tritium-labeled compound is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. giffordbioscience.com By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined, which is a measure of its binding affinity. nih.gov

The application of such labeled compounds extends beyond simple binding assays. They are also invaluable for autoradiography, which allows for the visualization of receptor distribution in tissues, and for pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. researchgate.net Although research on the synergistic cytotoxic effects of Methyl 4-hydroxycinnamate with other compounds in leukemia cells exists, the direct use of labeled Methyl 4-hydroxycinnamate in these studies was not specified. nih.gov

Future Directions and Translational Research

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The development of novel analogs of Methyl 4-hydroxycinnamate is a key area of future research, aiming to improve its efficacy and selectivity for various therapeutic targets. For instance, research into analogs of Calebin-A, a compound related to Methyl 4-hydroxycinnamate, has shown that structural modifications can significantly impact biological activity. mdpi.com Analogs such as Demethoxycalebin-A1 (Feruloylmethyl 4-hydroxycinnamate) and Bisdemethoxycalebin-A (4-Hydroxycinnamoylmethyl 4-hydroxycinnamate) have been synthesized and evaluated for their effects on melanogenesis. mdpi.com Studies have shown that these analogs can have varied effects, with some demonstrating potent inhibition of melanin (B1238610) production and tyrosinase activity. mdpi.com

Furthermore, structure-activity relationship studies of hydroxycinnamic acid derivatives have provided insights into the chemical features crucial for their synergistic effects with other compounds. nih.govmdpi.com For example, in studies related to acute myeloid leukemia (AML), the para-hydroxyl group on the phenolic ring, the C7–C8 double bond, and the methyl-esterified carboxyl group of Methyl 4-hydroxycinnamate were identified as critical for its synergistic cytotoxicity with carnosic acid. nih.gov These findings are instrumental in the rational design of new, more potent, and selective analogs for various applications, including cancer therapy. nih.govfrontiersin.org The exploration of different ester and ether derivatives, as well as the synthesis of hybrid molecules combining the structural features of Methyl 4-hydroxycinnamate with other bioactive compounds, are promising strategies.

Clinical Translation Potential (conceptual, no specific trials)

While specific clinical trials involving Methyl 4-hydroxycinnamate have not been initiated, its diverse pharmacological activities suggest a strong conceptual potential for clinical translation. The compound's ability to act synergistically with other agents, such as carnosic acid in AML cells, presents a promising avenue for developing novel combination therapies. frontiersin.orgfrontiersin.org This synergistic action could potentially allow for lower doses of individual drugs, thereby reducing toxicity and the likelihood of drug resistance. nih.gov

The anti-inflammatory and antioxidant properties of Methyl 4-hydroxycinnamate and its derivatives also suggest their potential use in managing chronic inflammatory diseases and conditions associated with oxidative stress. ebi.ac.uk Further preclinical studies, including in vivo animal models, are necessary to validate these concepts and establish a solid foundation for future clinical investigations. frontiersin.orgfrontiersin.org The development of effective drug delivery systems to enhance the bioavailability of Methyl 4-hydroxycinnamate will also be a critical step in its journey towards clinical application.

Integration of Omics Technologies in Mechanistic Studies

To gain a more comprehensive understanding of the molecular mechanisms underlying the biological effects of Methyl 4-hydroxycinnamate, the integration of "omics" technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes and can help identify the specific pathways and networks modulated by the compound. nih.govresearchgate.net

For example, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression profiles in response to Methyl 4-hydroxycinnamate treatment, identifying potential target genes and signaling pathways. insigene.com Proteomics can be used to study alterations in protein expression and post-translational modifications, providing insights into the functional consequences of the compound's activity. nih.gov Metabolomics can analyze the changes in the cellular metabolome, offering a snapshot of the metabolic pathways affected by Methyl 4-hydroxycinnamate. nih.govmdpi.com

By combining these multi-omics datasets, researchers can construct detailed molecular maps of the compound's mechanism of action. mdpi.com This integrated approach will not only deepen our understanding of its therapeutic effects but also aid in the identification of novel biomarkers for predicting treatment response and discovering new therapeutic applications.

Sustainable Production and Isolation Methodologies for Research Scale

As research on Methyl 4-hydroxycinnamate and its analogs expands, the need for sustainable and efficient methods for its production and isolation becomes increasingly important. While it can be isolated from various natural sources, such as the flower of Trixis michuacana var longifolia and noni leaves, reliance on natural extraction can be limited by geographical and seasonal variations. frontiersin.orgmedchemexpress.com

Recent research has focused on developing sustainable strategies for producing Methyl 4-hydroxycinnamate from lignin (B12514952), an abundant and renewable aromatic polymer. researchgate.net One promising approach involves the use of metal-based deep eutectic solvents as catalysts for the selective cleavage of specific chemical linkages in lignin to yield Methyl p-hydroxycinnamate. researchgate.net This method offers a potentially cost-effective and environmentally friendly alternative to traditional chemical synthesis.

Further research into enzymatic and microbial production methods could also provide sustainable routes for synthesizing Methyl 4-hydroxycinnamate. For instance, engineered microorganisms could be developed to produce the compound through fermentation processes. mdpi.com The development and optimization of these sustainable production and isolation techniques are crucial for ensuring a stable and economical supply of Methyl 4-hydroxycinnamate for ongoing and future research endeavors.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl 4-hydroxycinnamate in synthetic or extracted samples?

  • Methodology : Use a combination of analytical techniques:

  • Chromatography : HPLC or TLC with reference standards to compare retention times .
  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify structural integrity by matching peaks with literature data (e.g., δ\delta 7.5–6.2 ppm for aromatic protons, δ\delta 3.8 ppm for the methoxy group) .
  • Melting Point Analysis : Compare observed melting points with reported values (e.g., literature values from SciFinder or Reaxys) .
    • Validation : Cross-check data against authoritative databases like NIST Chemistry WebBook or Reaxys to confirm consistency .

Q. What safety protocols are critical when handling Methyl 4-hydroxycinnamate in laboratory settings?

  • Safety Measures :

  • Consult the Safety Data Sheet (SDS) for hazard information (e.g., HMIS Health Hazard Rating = 2, indicating moderate risk) .
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from light and oxidizing agents to prevent degradation .

Q. How can Methyl 4-hydroxycinnamate be isolated from natural sources, such as plants?

  • Extraction Protocol :

Use ethanol or methanol for solvent extraction of plant material (e.g., Noni fruit) .

Employ column chromatography with silica gel or Sephadex LH-20 for purification .

Validate purity via LC-MS or GC-MS to confirm the absence of co-eluting compounds like ferulic acid derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of Methyl 4-hydroxycinnamate?

  • Approach :

  • Conduct systematic reviews and meta-analyses to assess variability across studies, focusing on factors like assay conditions (e.g., cell lines, concentration ranges) or structural analogs (e.g., methyl ferulate) .
  • Perform dose-response studies to establish EC50_{50}/IC50_{50} values under standardized conditions .
    • Data Analysis : Use statistical tools (ANOVA, t-tests) to evaluate significance and identify confounding variables (e.g., solvent effects on bioavailability) .

Q. How can researchers optimize the synthesis of Methyl 4-hydroxycinnamate derivatives for enhanced bioactivity?

  • Synthetic Design :

  • Introduce substituents at the 4-hydroxy or methoxy positions to modulate electron-donating/withdrawing effects.
  • Employ esterification or amidation reactions to improve solubility or membrane permeability .
    • Characterization : Use X-ray crystallography or DFT calculations to correlate structural modifications with activity trends (e.g., antioxidant capacity via DPPH assays) .

Q. What advanced analytical techniques are suitable for studying the stability and degradation pathways of Methyl 4-hydroxycinnamate?

  • Techniques :

  • Accelerated Stability Testing : Expose samples to heat, light, or humidity and monitor degradation via UPLC-QTOF-MS to identify byproducts .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions .
    • Data Sharing : Deposit raw spectral and chromatographic data in repositories like Chemotion or RADAR4Chem to facilitate reproducibility .

Q. How can researchers address challenges in quantifying Methyl 4-hydroxycinnamate in complex biological matrices?

  • Method Development :

  • Optimize SPE (solid-phase extraction) protocols to minimize matrix interference.
  • Validate LC-MS/MS methods with isotopically labeled internal standards (e.g., 13C ^{13} \text{C}-labeled analogs) for precision .
    • QA/QC : Include triplicate measurements and spike-recovery experiments to ensure accuracy (target recovery: 85–115%) .

Data Management and Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data for Methyl 4-hydroxycinnamate research?

  • Documentation : Record experimental parameters (e.g., solvent ratios, reaction times) in electronic lab notebooks (e.g., Chemotion ELN) .
  • Metadata Standards : Adopt ISA-Tab formats to annotate datasets with contextual information (e.g., instrument settings, sample origins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.